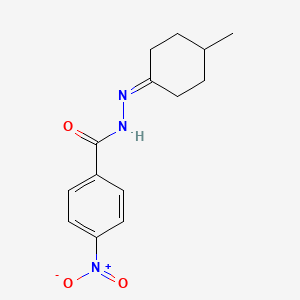
N'-(4-methylcyclohexylidene)-4-nitrobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-methylcyclohexylidene)-4-nitrobenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a nitro group attached to a benzene ring and a hydrazide functional group linked to a 4-methylcyclohexylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-methylcyclohexylidene)-4-nitrobenzohydrazide typically involves the condensation reaction between 4-nitrobenzhydrazide and 4-methylcyclohexanone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of N’-(4-methylcyclohexylidene)-4-nitrobenzohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include advanced techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(4-methylcyclohexylidene)-4-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The hydrazide group can be oxidized to form corresponding azides or other derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: 4-amino derivatives.
Reduction: Azides or other hydrazide derivatives.
Substitution: Various substituted benzohydrazides.
Scientific Research Applications
N’-(4-methylcyclohexylidene)-4-nitrobenzohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its hydrazide moiety.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(4-methylcyclohexylidene)-4-nitrobenzohydrazide involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The hydrazide group can form covalent bonds with proteins, affecting their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N’-(4-methylcyclohexylidene)-4-nitrobenzohydrazide: Unique due to its specific substitution pattern and functional groups.
4-methylcyclohexylidene-1-acetic acid: Similar in structure but lacks the nitro and hydrazide groups.
N-cyclohexylidene-4-methyl-1-(methylthio)penta-1,3-dien-1-amine: Contains a cyclohexylidene moiety but differs in other functional groups.
Uniqueness
N’-(4-methylcyclohexylidene)-4-nitrobenzohydrazide is unique due to the presence of both the nitro and hydrazide groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H17N3O3 |
|---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
N-[(4-methylcyclohexylidene)amino]-4-nitrobenzamide |
InChI |
InChI=1S/C14H17N3O3/c1-10-2-6-12(7-3-10)15-16-14(18)11-4-8-13(9-5-11)17(19)20/h4-5,8-10H,2-3,6-7H2,1H3,(H,16,18) |
InChI Key |
LGSBPZWKHGPQLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















